Thermal Stability vs. Isomeric Phenylenediamines
2-Amino-3,5-dinitrophenylamine exhibits a significantly higher melting point compared to its parent and other substituted phenylenediamine isomers. This property is crucial for applications involving thermal processing. It has a reported melting point of 214-215 °C . In contrast, the unsubstituted ortho-phenylenediamine melts at 102 °C, and the para-isomer at 147 °C [1]. This 2.1x increase in melting point over o-phenylenediamine indicates substantially stronger intermolecular forces in the solid state, likely due to enhanced dipole-dipole interactions and potential hydrogen bonding from the nitro groups . This enhanced thermal robustness allows for its use in high-temperature reactions or as a precursor for polymers requiring higher processing temperatures where simpler analogs would melt prematurely.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 214-215 °C |
| Comparator Or Baseline | o-Phenylenediamine: 102 °C; p-Phenylenediamine: 147 °C |
| Quantified Difference | 2.1x higher than o-Phenylenediamine; 1.45x higher than p-Phenylenediamine |
| Conditions | Reported experimental melting points from standard literature |
Why This Matters
A higher melting point translates to enhanced thermal stability during synthesis and processing, reducing the risk of premature degradation or phase change and enabling its use in high-temperature material applications.
- [1] Phenylenediamines. The Free Dictionary by Farlex. Accessed April 22, 2026. View Source
